molecular formula C12H17N3O B1606712 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone CAS No. 66373-33-9

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone

Cat. No.: B1606712
CAS No.: 66373-33-9
M. Wt: 219.28 g/mol
InChI Key: SLSFPTLEGUHGCR-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone is a chemical compound with the molecular formula C12H17N3O It is known for its unique structure, which includes a pyrimidine ring substituted with a piperidine group and a methyl group

Preparation Methods

The synthesis of 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a piperidine group.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(1-Methyl-4-piperidinyl)piperazine and 1-Acetyl-3-methylpiperidine share structural similarities with this compound.

    Uniqueness: The presence of both the piperidine and pyrimidine rings in this compound makes it distinct, providing unique chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-11(10(2)16)8-13-12(14-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSFPTLEGUHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349846
Record name 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66373-33-9
Record name 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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